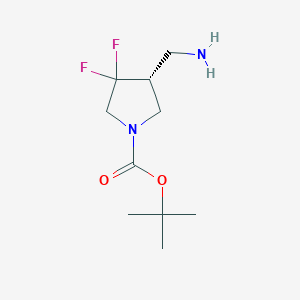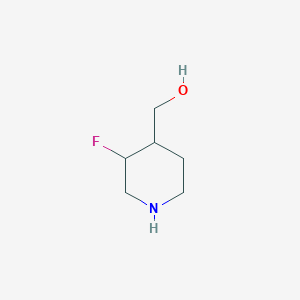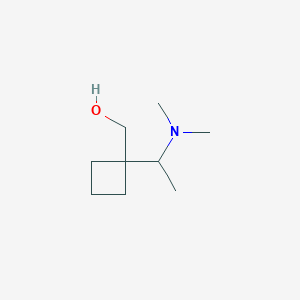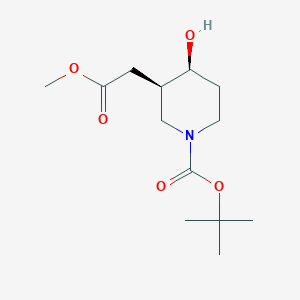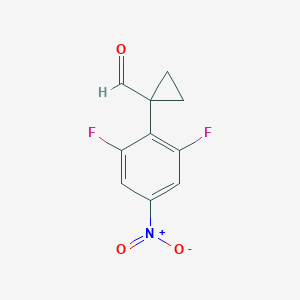
1-(2,6-Difluoro-4-nitrophenyl)cyclopropane-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,6-Difluoro-4-nitrophenyl)cyclopropane-1-carbaldehyde is an organic compound characterized by a cyclopropane ring attached to a phenyl group substituted with two fluorine atoms and a nitro group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Difluoro-4-nitrophenyl)cyclopropane-1-carbaldehyde can be achieved through several methods. One common approach involves the cyclopropanation of a suitable precursor, such as a difluoronitrobenzene derivative, using reagents like diazomethane or Simmons-Smith reagents. The reaction conditions typically require a catalyst, such as a transition metal complex, and may be carried out under inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Large-scale production might utilize continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
1-(2,6-Difluoro-4-nitrophenyl)cyclopropane-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Nucleophiles like amines or thiols
Major Products Formed
Oxidation: 1-(2,6-Difluoro-4-nitrophenyl)cyclopropane-1-carboxylic acid
Reduction: 1-(2,6-Difluoro-4-aminophenyl)cyclopropane-1-carbaldehyde
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
1-(2,6-Difluoro-4-nitrophenyl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
作用机制
The mechanism of action of 1-(2,6-Difluoro-4-nitrophenyl)cyclopropane-1-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the nitro group and the cyclopropane ring can influence its reactivity and binding affinity to these targets .
相似化合物的比较
Similar Compounds
- 1-(2,6-Difluorophenyl)cyclopropane-1-carbaldehyde
- 1-(4-Nitrophenyl)cyclopropane-1-carbaldehyde
- 1-(2,6-Difluoro-4-methylphenyl)cyclopropane-1-carbaldehyde
Uniqueness
1-(2,6-Difluoro-4-nitrophenyl)cyclopropane-1-carbaldehyde is unique due to the combination of the difluoro and nitro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
属性
分子式 |
C10H7F2NO3 |
|---|---|
分子量 |
227.16 g/mol |
IUPAC 名称 |
1-(2,6-difluoro-4-nitrophenyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H7F2NO3/c11-7-3-6(13(15)16)4-8(12)9(7)10(5-14)1-2-10/h3-5H,1-2H2 |
InChI 键 |
YYTYBQLWTJCEGM-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C=O)C2=C(C=C(C=C2F)[N+](=O)[O-])F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2-Methoxyethyl)[1-(pyridin-3-YL)ethyl]amine](/img/structure/B13334378.png)
![2,8-Dioxaspiro[4.5]decan-6-ol](/img/structure/B13334383.png)
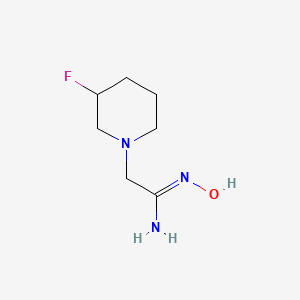
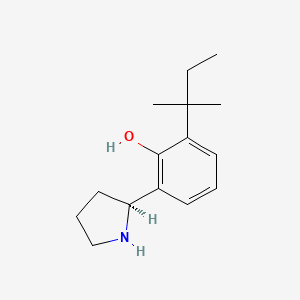
![7'-Methoxy-2',3'-dihydrospiro[azetidine-3,1'-indene]](/img/structure/B13334405.png)
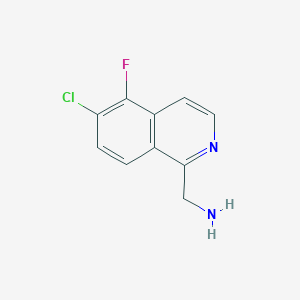
![1-Oxa-4,8-diazaspiro[5.5]undecan-3-one](/img/structure/B13334413.png)

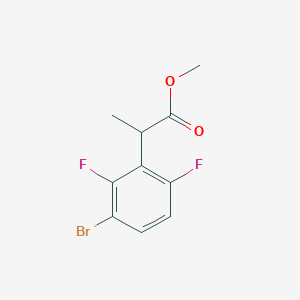
![2-{[(3,5-Dimethylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13334426.png)
